Molinate sulfoxide

Description

Origin and Formation as a Key Molinate (B1677398) Metabolite

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a thiocarbamate herbicide primarily used in rice cultivation to control grass weeds. nih.govwho.intresearchgate.net Following exposure, molinate undergoes metabolic transformation in both organisms and the environment, leading to the formation of various metabolites, including molinate sulfoxide (B87167). who.intca.govapvma.gov.auepa.govnih.govacs.org

The formation of molinate sulfoxide occurs primarily through the sulfur oxidation pathway. epa.govnih.govacs.org This process is mediated by enzymes, notably cytochrome P450, in the liver of mammals. apvma.gov.aunih.govoup.com While molinate metabolism can also occur via carbon oxidation (ring hydroxylation) and thiocarbamate cleavage, sulfur oxidation to form molinate sulfoxide is considered a significant route, particularly at higher doses of molinate exposure in rats. apvma.gov.auepa.govnih.govacs.org In vitro studies using rat liver or testes microsomes have identified molinate sulfoxide as a primary metabolite. ca.govresearchgate.net Human metabolism also produces molinate sulfoxide, although some data suggest humans may be more capable of detoxifying it via glutathione (B108866) conjugation compared to rats. apvma.gov.aunih.govnih.gov

The metabolic pathway of molinate to molinate sulfoxide is illustrated below:

Molinate --(Oxidation)--> Molinate Sulfoxide

Molinate sulfoxide can undergo further metabolism, including conjugation with glutathione, eventually leading to the formation of molinate mercapturate. who.intapvma.gov.aunih.gov It can also be further oxidized to molinate sulfone. apvma.gov.auacs.orgoup.com

Significance in Environmental and Biomedical Research

Molinate sulfoxide holds significance in both environmental and biomedical research due to its formation as a metabolite and its potential role in the observed effects of molinate.

In environmental research, understanding the formation and fate of molinate sulfoxide is crucial because it is a transformation product of the parent herbicide. researchgate.net While molinate itself can be detected in surface and groundwater in areas of use, its degradates, including molinate sulfoxide, have also been found to be moderately mobile in aquatic sediment. ca.gov Monitoring for molinate sulfoxide is important for assessing the persistence and potential impact of molinate residues in the environment. epa.govepa.gov Methods for determining molinate sulfoxide residues in soil, for example, involve extraction and analysis by gas chromatography. epa.gov

In biomedical research, molinate sulfoxide has been a subject of investigation, particularly concerning its potential involvement in the toxicity associated with molinate exposure. acs.orgresearchgate.netresearchgate.netnih.govnih.gov Studies, primarily in rats, have suggested that molinate sulfoxide may be the proximate metabolite responsible for certain toxic effects, notably testicular toxicity and male reproductive impairment observed after molinate exposure. researchgate.netresearchgate.netnih.govnih.govepa.govpsu.edu This proposed mechanism involves the inhibition of enzymes like neutral cholesterol ester hydrolase (nCEH), which is important for cholesterol mobilization and steroidogenesis in Leydig cells. oup.comresearchgate.netepa.govpsu.edu This inhibition can lead to decreased testosterone (B1683101) levels, affecting sperm production and fertility. epa.govpsu.edu

Research comparing the metabolism of molinate in rats and humans suggests that while both species produce molinate sulfoxide, there may be species-specific differences in the capacity for its detoxification, which could contribute to observed differences in sensitivity to molinate toxicity. apvma.gov.aunih.govnih.gov Physiologically-based pharmacokinetic (PBPK) models have been developed to better understand the distribution and metabolism of molinate and molinate sulfoxide in rats and humans and to extrapolate potential risks. nih.govnih.gov

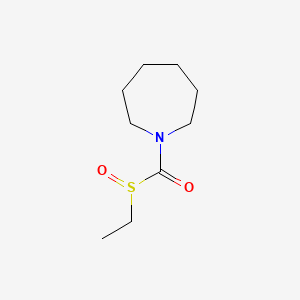

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(ethylsulfinyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-2-13(12)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLABPGWGSAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058395 | |

| Record name | Molinate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52236-29-0 | |

| Record name | Molinate sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52236-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molinate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molinate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLINATE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK1Y8WEV19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways of Molinate Sulfoxide

Oxidative Formation of Molinate (B1677398) Sulfoxide (B87167) from Molinate

Molinate undergoes oxidative metabolism to form more polar products. Molinate sulfoxide is one of the primary metabolites generated through the oxidation of the sulfur atom in the thiocarbamate structure nhmrc.gov.aunih.govepa.gov. This metabolic step is considered an activation pathway, as the sulfoxide metabolite is often more reactive than the parent compound tandfonline.comnih.gov.

Role of Hepatic Cytochrome P450 Systems

Hepatic cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of molinate, including the formation of molinate sulfoxide. Studies using liver microsomes and slices from both rats and humans indicate that CYP-mediated sulfoxidation of the thiocarbamate side chain is a significant pathway nih.govapvma.gov.au.

Differential Pathways (e.g., Carbon vs. Sulfur Oxidation)

Molinate metabolism proceeds primarily via three routes: carbon oxidation (ring hydroxylation), sulfur oxidation (forming molinate sulfoxide and subsequently molinate sulfone), and thiocarbamate cleavage epa.govepa.gov. Ring hydroxylation, mainly at the 3- and 4- positions of the azepane ring, followed by glucuronidation, represents another significant metabolic route epa.govwho.int. The oxidation of the sulfur atom leads to the formation of molinate sulfoxide and then can be further oxidized to the sulfone nih.govtandfonline.comapvma.gov.au. These differential pathways contribute to the diverse range of metabolites observed.

Dose-Dependency of Metabolic Pathway Predominance

The predominance of these metabolic pathways can be dose-dependent. Data suggest that carbon oxidation (hydroxylation) tends to predominate at low doses of molinate in both rodents and humans. As the dose increases, this pathway can become saturated, leading to a shift towards sulfur oxidation, where the formation of molinate sulfoxide becomes more prominent nhmrc.gov.auepa.govapvma.gov.auepa.govca.gov.

Subsequent Biotransformation of Molinate Sulfoxide

Once formed, molinate sulfoxide undergoes further biotransformation, primarily through conjugation mechanisms nhmrc.gov.aunih.govtandfonline.comnih.govepa.govwho.intepa.gov.

Glutathione (B108866) Conjugation Mechanisms

Molinate sulfoxide, being an electrophilic species, can undergo conjugation with glutathione (GSH) nhmrc.gov.aunih.govnih.govwho.intepa.govresearchgate.netcapes.gov.brepa.gov. This conjugation is considered a detoxification pathway, leading to the formation of glutathione-conjugated molinate tandfonline.comnih.gov. This conjugate can then be further metabolized to mercapturic acid conjugates, which are typically excreted in the urine tandfonline.comnih.govapvma.gov.auwho.intepa.gov. Studies have compared the metabolic capability of rat and human liver cytosol to form the glutathione-conjugated metabolite of molinate sulfoxide tandfonline.comresearchgate.netnih.gov.

Enzymatic Conjugation via Glutathione Transferases

Glutathione transferases (GSTs) are enzymes that catalyze the conjugation of glutathione with electrophilic compounds, including molinate sulfoxide nih.govepa.govresearchgate.netcapes.gov.br. Enzymatic conjugation via GSTs is a significant mechanism in the detoxification of molinate sulfoxide in the liver tandfonline.comresearchgate.netnih.gov. Research has provided kinetic constants describing the glutathione transferase-catalyzed detoxification of molinate sulfoxide in the liver nih.govresearchgate.netlilab-ecust.cn.

Specific activity values for glutathione transferase in rat and human liver cytosol have been determined using the 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) assay. researchgate.netnih.govlilab-ecust.cn.

| Species | Specific Activity (µmol/min/mg protein) |

| Rat Liver Cytosol | 1.202 ± 0.25 researchgate.netnih.govlilab-ecust.cn |

| Human Liver Cytosol | 0.809 ± 0.45 researchgate.netnih.govlilab-ecust.cn |

In addition to enzymatic conjugation, molinate sulfoxide can also react spontaneously with glutathione in a non-enzymatic reaction tandfonline.comnih.govresearchgate.netnih.gov.

Research findings indicate that humans may have a greater capacity than rats to detoxify molinate sulfoxide via glutathione conjugation nih.govapvma.gov.au.

Spontaneous Non-Enzymatic Conjugation

Molinate sulfoxide is known to undergo conjugation with glutathione (GSH) through both enzymatic and non-enzymatic processes. Studies comparing the detoxification of molinate sulfoxide have investigated the spontaneous reaction rate with glutathione. The in vitro bimolecular nonenzymatic rate constant for the conjugation of molinate sulfoxide with GSH has been calculated. nih.govtandfonline.com At a concentration of 1 mM GSH, this rate constant was determined to be 3.02 x 10-6 µM-1 min-1 under physiologically relevant conditions (37°C, pH 7.4). nih.govtandfonline.com This spontaneous reaction contributes to the formation of glutathione-conjugated molinate. nih.govtandfonline.comresearchgate.netmdpi.com

Formation of Molinate Mercapturic Acid

A major metabolic pathway for molinate sulfoxide involves conjugation with glutathione, followed by further metabolism to form molinate mercapturic acid. who.intnih.govepa.govepa.govepa.govinchem.orgt3db.ca Once molinate is metabolized to molinate sulfoxide, it can undergo phase II metabolism, including conjugation with glutathione. nih.govtandfonline.comresearchgate.netmdpi.comnih.gov The glutathione conjugate is subsequently cleaved to a cysteine derivative, which is then acetylated and excreted as the mercapturic acid conjugate. inchem.orgt3db.ca Molinate mercapturic acid has been identified as a major metabolite recovered in bile and urine in studies with different species, including rats and carp (B13450389). who.intnih.govepa.govepa.govepa.govinchem.orgnih.gov In rats, the mercapturic acid derivative accounted for a significant percentage of the administered dose of molinate in urine. inchem.org

Further Oxidation to Molinate Sulfone

Molinate sulfoxide can undergo further oxidation to form molinate sulfone. researchgate.netnih.govepa.govepa.govinchem.orgnih.govresearchgate.netresearchgate.net This oxidation step is part of the sulfur oxidation pathway of molinate metabolism. epa.govepa.govinchem.orgnih.gov Both molinate sulfoxide and molinate sulfone are characterized as electrophilic and reactive metabolites. tandfonline.comresearchgate.netmdpi.comnih.govcapes.gov.br They are capable of forming glutathione conjugates and can bind covalently to cellular macromolecules. researchgate.netmdpi.comnih.govcapes.gov.br Molinate sulfone has also been identified as a more potent inhibitor of certain enzymes, such as aldehyde dehydrogenase (ALDH), compared to molinate sulfoxide. nih.govresearchgate.net

Hydrolysis and Other Cleavage Products (e.g., Hexamethyleneimine)

Hydrolysis is another metabolic route for molinate sulfoxide, leading to the cleavage of the molecule and the formation of products such as hexamethyleneimine (B121469). researchgate.netepa.govepa.govinchem.orgepa.gov Hexamethyleneimine has been identified as a major metabolite in rats, presumably formed through the hydrolysis of sulfoxidized molinate and its hydroxy derivatives. researchgate.netinchem.org This cleavage represents a breakdown of the thiocarbamate structure. epa.govepa.gov

Summary of Key Metabolic Pathways of Molinate Sulfoxide

| Pathway | Description | Key Products |

| Glutathione Conjugation | Spontaneous and enzyme-catalyzed reaction with glutathione. | Glutathione conjugate |

| Mercapturic Acid Formation | Further metabolism of the glutathione conjugate. | Molinate mercapturic acid |

| Oxidation | Further oxidation of the sulfoxide group. | Molinate sulfone |

| Hydrolysis/Cleavage | Breakdown of the molecule, including cleavage of the C-N bond. | Hexamethyleneimine, and potentially other products |

Data on Spontaneous Conjugation Rate

| Reaction | Condition (GSH concentration, Temperature, pH) | Rate Constant (in vitro) | Citation |

| Molinate Sulfoxide + GSH -> Conjugate | 1 mM GSH, 37°C, pH 7.4 | 3.02 x 10-6 µM-1 min-1 | nih.govtandfonline.com |

Molecular and Cellular Mechanisms of Molinate Sulfoxide Toxicity

Enzyme Inhibition and Modulation by Molinate (B1677398) Sulfoxide (B87167)

Molinate sulfoxide, a primary metabolite of the thiocarbamate herbicide molinate, exerts its toxicity through the inhibition and modulation of several key enzymes. The metabolic conversion of molinate to molinate sulfoxide via S-oxidation is a critical activation step, leading to a compound with enhanced biological activity against specific enzymatic targets. researchgate.netnih.gov Research indicates that this metabolite is directly responsible for many of the toxic effects observed following exposure to the parent compound. researchgate.netepa.gov The primary enzymatic targets of molinate sulfoxide include neutral cholesterol ester hydrolase (nCEH), aldehyde dehydrogenase (ALDH), and neuropathy target esterase (NTE).

Neutral Cholesterol Ester Hydrolase (nCEH) Inhibition

Molinate sulfoxide is a potent inhibitor of neutral cholesterol ester hydrolase (nCEH), an enzyme critical for cellular cholesterol homeostasis. nih.govepa.gov In steroidogenic tissues, such as the testicular Leydig cells, nCEH is responsible for hydrolyzing stored cholesteryl esters, releasing free cholesterol that serves as the essential precursor for the synthesis of steroid hormones. epa.govnih.gov Molinate sulfoxide's inhibitory action on this enzyme disrupts this crucial first step in steroidogenesis. nih.govepa.gov Both molinate sulfoxide and its further oxidized metabolite, molinate sulfone, have been demonstrated to inhibit nCEH in vitro. epa.gov

The inhibition of nCEH by molinate sulfoxide directly impairs the mobilization of cholesterol from intracellular lipid droplets. epa.gov In steroidogenic cells, a primary function of nCEH is to make free cholesterol available for transport to the mitochondria, where the process of steroid synthesis is initiated. nih.gov By blocking the hydrolytic activity of nCEH, molinate sulfoxide effectively prevents the release of cholesterol from its esterified storage form. epa.gov This disruption leads to an accumulation of cholesteryl esters within the cell, while the pool of free cholesterol available for metabolic processes is diminished. This mechanism is considered a key event in the reproductive toxicity associated with the compound. nih.govepa.gov

A direct consequence of impaired cholesterol mobilization is the significant disruption of steroid biosynthesis. epa.gov The reduction in the available pool of free cholesterol substrate leads to a marked decrease in the production of steroid hormones, most notably testosterone (B1683101). researchgate.net Studies have shown that administration of molinate sulfoxide causes a severe depletion of both plasma and testicular testosterone levels. researchgate.net Furthermore, decreases in the concentrations of upstream steroid precursors, such as progesterone and 17-hydroxyprogesterone, are also observed, confirming a blockage early in the steroidogenic pathway consistent with nCEH inhibition. researchgate.net

Table 1: Effect of Molinate Sulfoxide on Testicular and Plasma Testosterone Concentrations in Rats This table presents the significant decrease in testosterone levels 6 hours after a single intraperitoneal administration of molinate sulfoxide.

| Treatment Group | Testicular Testosterone (ng/g testis) | Plasma Testosterone (ng/mL) |

| Control | ~100 | ~4.0 |

| Molinate sulfoxide (10 mg/kg) | ~20 | ~1.0 |

| Molinate sulfoxide (20 mg/kg) | ~10 | <0.5 |

Data compiled from research findings. researchgate.net

Aldehyde Dehydrogenase (ALDH) Inhibition

Molinate sulfoxide has been investigated for its inhibitory effects on aldehyde dehydrogenase (ALDH), a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes. nih.govnih.gov While its parent compound, molinate, and its further oxidized metabolite, molinate sulfone, are more potent inhibitors of certain ALDH isoforms, molinate sulfoxide demonstrates isoform-specific interactions. nih.gov It was found to be a weak inhibitor of human recombinant ALDH2. nih.gov However, molinate sulfoxide does inhibit ALDH activity in mouse striatal synaptosomes, which contain multiple ALDH isoforms, suggesting it may target other specific forms of the enzyme or undergo further oxidation to the more potent molinate sulfone within that biological matrix. nih.gov

Table 2: Comparative Inhibitory Potency against Human Aldehyde Dehydrogenase 2 (hALDH2) This table shows the second-order rate constants for the inhibition of hALDH2 by molinate and its sulfoxidation metabolites, indicating the relative potency of each compound.

| Compound | Inhibition Rate Constant (M⁻¹s⁻¹) |

| Molinate Sulfoxide | 11.6 |

| Molinate | 76 |

| Molinate Sulfone | 245 |

Data sourced from kinetic analysis of enzyme inhibition. nih.gov

The inhibition of ALDH can have significant consequences for neurotransmitter metabolism. nih.gov Specifically, certain ALDH isoforms are responsible for the catabolism of aldehydes derived from monoamine neurotransmitters, such as dopamine. nih.govresearchgate.net Inhibition of these enzymes can lead to the accumulation of reactive aldehyde intermediates, for example, 3,4-dihydroxyphenylacetaldehyde (DOPAL) from dopamine metabolism. nih.gov The buildup of such endogenous metabolites is potentially neurotoxic and may contribute to the neurological effects observed after exposure to compounds that inhibit ALDH activity. researchgate.netnih.gov

Neuropathy Target Esterase (NTE) Interaction

Molinate sulfoxide has been identified as an irreversible inhibitor of neuropathy target esterase (NTE), a serine hydrolase found in nervous tissue that is implicated in organophosphate-induced delayed neuropathy. nih.govoup.com Esterase inhibition is attributed to the sulfoxide and sulfone metabolites of molinate. oup.com Studies measuring the in vitro sensitivity of NTE from hen, rat, and human brain tissue found that both molinate sulfoxide and molinate sulfone inhibit the enzyme's activity. oup.com The sulfone metabolite was generally found to be a more potent inhibitor than the sulfoxide, though both were effective. oup.com This interaction is significant as the inhibition of NTE is a key initiating event in the development of certain neurotoxicities. nih.gov

Table 3: In Vitro Inhibition of Neuropathy Target Esterase (NTE) by Molinate Sulfoxide This table displays the concentration of molinate sulfoxide required to inhibit 50% of NTE activity (I₅₀) in brain homogenates from different species.

| Species | NTE I₅₀ (µM) |

| Hen | 1.1 ± 0.1 |

| Rat | 1.2 ± 0.1 |

| Human | 1.2 ± 0.1 |

Data represent the mean ± SEM from in vitro sensitivity analysis. oup.com

General Carboxylesterase Inhibition

Molinate sulfoxide has been identified as a potent inhibitor of carboxylesterases, enzymes crucial for the hydrolysis of various esters. Research has demonstrated that both molinate sulfoxide and its further oxidized metabolite, molinate sulfone, are more powerful inhibitors of testicular carboxylesterase than the parent compound, molinate. nih.gov This inhibition is a key element in the toxic mechanism of molinate.

Studies have shown that molinate treatment leads to a significant inhibition of nonspecific esterase activity in both the liver and testes. nih.gov Histochemical analysis has localized this inhibition primarily to the Leydig cells within the testis. nih.gov The specific enzyme targeted by molinate and its metabolites in these cells has been identified as Hydrolase A, a carboxylesterase. nih.gov It is proposed that the inhibition of this esterase activity in Leydig cells disrupts the mobilization of cholesterol esters, a critical step in the biosynthesis of testosterone. nih.gov The administration of molinate sulfoxide to rats resulted in testicular damage at lower dose levels than the parent compound, indicating its greater potency as a testicular toxicant. nih.gov

Covalent Binding and Adduct Formation

The electrophilic nature of molinate sulfoxide and its sulfone metabolite drives their covalent binding to cellular macromolecules, a process central to their toxicity. nih.gov This binding is attributed to the formation of these reactive metabolites through the sulfoxidation pathway of molinate metabolism. nih.gov

Investigations into the covalent binding of molinate and its metabolites have revealed a high degree of specificity. Studies using radiolabeled molinate, molinate sulfoxide, and molinate sulfone in liver and testis microsomal preparations showed that all three compounds bind extensively and tightly to a single protein with an approximate molecular weight of 60 kDa. nih.gov Further characterization of this protein through isoelectric focusing and native PAGE analysis, along with its sensitivity to phenylmethylsulfonyl fluoride, suggested it was an esterase. nih.gov Subsequent purification and analysis using MALDI-TOF mass spectrometry and N-terminal sequencing confirmed the identity of this protein as Hydrolase A, a carboxylesterase present in both liver and testis. nih.gov

Molinate sulfoxide is subject to detoxification through conjugation with thiols, most notably glutathione (B108866) (GSH). This process can occur both spontaneously and through enzymatic catalysis. nih.gov The enzymatic conjugation of molinate sulfoxide with GSH has been studied in both rat and human liver cytosol, revealing differences in the kinetic parameters between the two species. nih.gov

Table 1: Kinetic Parameters for the Glutathione (GSH) Conjugation of Molinate Sulfoxide

| Species | Km (µM) | Vmax (nmol/min/mg protein) | Nonenzymatic Rate Constant (µM-1 min-1) |

|---|---|---|---|

| Rat | 305 | 4.21 | 3.02 x 10-6 |

| Human | 91 | 0.32 |

Data derived from a comparative study on the metabolic capability of rat and human liver cytosol to form a glutathione-conjugated metabolite of molinate. nih.gov

These findings indicate that the enzymatic conjugation of molinate sulfoxide is a significant pathway for its detoxification.

Cellular Glutathione Depletion

A significant consequence of molinate exposure is the depletion of cellular glutathione (GSH), a critical antioxidant. The detoxification of molinate sulfoxide through GSH conjugation contributes to this depletion. Studies have shown that molinate administration can lead to a substantial reduction in GSH levels, particularly in the liver and testes. nih.gov In one study, molinate alone was nearly as effective as a conventional GSH depletion model, reducing GSH levels by approximately 90% in the liver and 25% in the testes. nih.gov Another report indicated a rapid 50% depletion of liver glutathione levels following molinate exposure, with levels returning to normal after 24 hours as the compound was cleared. ucdavis.edu This depletion of the cellular antioxidant pool can render cells more susceptible to oxidative damage.

Toxicological Manifestations of Molinate Sulfoxide Exposure

Reproductive System Toxicity

Male Reproductive Impairment

Molinate (B1677398) sulfoxide (B87167) has been identified as a potent disruptor of male reproductive function. nih.govresearchgate.net Studies indicate that the metabolic activation of molinate to molinate sulfoxide is a necessary step for the induction of reproductive toxicity. nih.govresearchgate.net The sulfoxide metabolite is more potent as a testicular toxicant than the parent compound, molinate. nih.gov The primary site of action appears to be the Leydig cells within the testes, which are crucial for testosterone (B1683101) production. nih.govepa.gov

Exposure to molinate sulfoxide disrupts the normal cycle of sperm production. The resulting sperm lesion is considered a secondary effect caused by this disruption in spermatogenesis. nih.govresearchgate.net The morphological changes observed in the testes are consistent with a delayed release of late-stage spermatids into the seminiferous tubular lumen, a critical step in the spermatogenic cycle that is dependent on testosterone. epa.govnih.govepa.gov Research suggests that the mid-to-late stages of spermatogenesis are particularly affected, with the most significant impact on the late spermatid stage. epa.gov In studies with the parent compound, molinate, an increase in the number of seminiferous tubules with degenerating spermatids and spermatocytes was observed, pointing to a disruption in the cycle. epa.govepa.gov

Molinate sulfoxide exposure leads to distinct and identical sperm lesions as its parent compound. nih.govresearchgate.net Research in rats has demonstrated a significant increase in various sperm abnormalities following a 7-day exposure period. epa.gov These morphological defects include detached heads, mid-piece lesions, and tail abnormalities. epa.govepa.gov Light microscopy examinations have quantified some of these changes, revealing a notable incidence of specific defects. epa.gov

| Abnormality | Compound | Observed Incidence |

|---|---|---|

| Detached Sperm Heads | Molinate Sulfoxide | ~25% |

| Mid-piece Lesions | Molinate Sulfoxide (high-dose) | ~10% |

| Detached Sperm Heads | Molinate | 26%-36% |

| Mid-piece Lesions | Molinate | ~10% |

| Tail Abnormalities | Molinate (high-dose) | ~10% |

The damage to sperm includes lesions causing the sperm head to be bent back upon itself due to a weakness at the head-midpiece junction. researchgate.net The proportion of damaged sperm from molinate sulfoxide exposure was found to be equivalent to that caused by higher concentrations of molinate, underscoring the sulfoxide's potency. researchgate.net

Molinate sulfoxide induces significant adverse changes in the histology of the testes. nih.gov Administration of the sulfoxide metabolite resulted in testicular damage characterized by Sertoli cell vacuolation, failed spermiation (the release of mature spermatids), and the phagocytosis of spermatids, particularly in stages X and XI of the seminiferous epithelium cycle. nih.govepa.gov Over time, this damage can progress to extensive disorganization of the seminiferous epithelium, the formation of numerous multinucleated giant cells, and the eventual absence of spermatozoa and late-stage spermatids. nih.gov In severe cases, there can be an almost complete absence of germ cells in the seminiferous tubules. nih.gov These testicular lesions are considered a consequence of molinate sulfur oxidation. nih.govresearchgate.net

| Histopathological Finding | Description |

|---|---|

| Sertoli Cell Vacuolation | Formation of vacuoles (fluid-filled sacs) within the Sertoli cells, which are essential for sperm development. nih.govepa.gov |

| Failed Spermiation | Inability of the seminiferous epithelium to release mature spermatids. nih.govepa.gov |

| Phagocytosis of Spermatids | Engulfment and destruction of developing sperm cells (spermatids) by other cells. nih.govepa.gov |

| Epithelial Disorganization | Loss of the normal, organized structure of the seminiferous epithelium. nih.gov |

| Multinucleated Giant Cells | Formation of large cells containing multiple nuclei, indicating cellular stress and damage. nih.gov |

| Germ Cell Depletion | Progressive loss of sperm-producing germ cells from the seminiferous tubules. nih.gov |

A primary biochemical effect of molinate sulfoxide is the marked decrease in testosterone concentrations. nih.govresearchgate.net Both in vivo and in vitro studies have demonstrated that molinate sulfoxide exposure leads to decreased testosterone levels in both the plasma and the testicular interstitial fluid. epa.gov The compound is more potent than molinate at disrupting testosterone production. researchgate.net This reduction in testosterone is believed to be the underlying cause of the observed disruptions in spermatogenesis, such as the delayed release of spermatids. epa.govnih.govepa.gov In addition to testosterone, precursor hormones in the steroid production pathway were also found to be decreased in plasma and interstitial fluid following exposure. epa.gov

| Compound | Effect on Plasma Testosterone | Effect on Testicular Interstitial Fluid Testosterone |

|---|---|---|

| Molinate Sulfoxide | Marked Decrease epa.govnih.govresearchgate.net | Marked Decrease epa.govnih.govresearchgate.net |

| Molinate | Marked Decrease epa.govnih.gov | Marked Decrease epa.govnih.gov |

Female Reproductive Impairment

The effects of molinate sulfoxide on the female reproductive system are less characterized than its effects on males. epa.gov While reproductive studies on the parent compound, molinate, have shown effects such as microscopic lesions in the ovary and decreased litter sizes, there is a lack of specific data on hormone levels in female rats administered molinate sulfoxide directly. epa.govepa.gov The mechanism for molinate's effects on the ovaries in rodents is believed to be via the sulfoxide metabolite, similar to the mechanism in males. nih.gov However, a direct cause-and-effect relationship between ovarian changes like vacuolation and hypertrophy and observed fertility effects has not been definitively established from the available research. epa.gov

Ovarian Histopathology

Exposure to molinate has been shown to induce distinct histopathological changes in the ovaries of female rats. In studies, marked hypertrophy of the interstitial compartment of the ovary was observed. epa.gov The cells within this hypertrophied tissue displayed a vacuolated appearance. epa.gov These lesions, including vacuolation and hypertrophy in the ovary, have been linked to fertility effects such as decreased litter size and a reduced number of implantations. epa.gov However, a direct cause-and-effect relationship between these specific ovarian cellular changes and the observed fertility outcomes has not been definitively established, and direct toxic effects on the ovary have not been ruled out. epa.gov

Neuroendocrine Control of Ovulation

Molinate sulfoxide's parent compound, molinate, has been demonstrated to interfere with the neuroendocrine regulation of ovulation in rats. oup.com Research indicates that acute exposure to molinate can suppress the luteinizing hormone (LH) surge that is critical for triggering ovulation. oup.comnih.gov This suppression consequently leads to a delay in ovulation. oup.comnih.gov

Studies have suggested that the primary target for this disruptive effect is the central nervous system. nih.gov Molinate appears to mediate its effects centrally, rather than by altering the pituitary's response to gonadotropin-releasing hormone (GnRH). nih.gov This is supported by findings that show a significant decrease in the frequency of LH pulses in molinate-treated females, a pattern directly correlated with GnRH release from the hypothalamus. oup.comnih.gov Therefore, the evidence points to the brain as the principal site of action for molinate's impact on pituitary hormone secretion and the subsequent delay in ovulation. oup.com

Neurotoxic Effects

Molinate and its metabolite, molinate sulfoxide, exhibit neurotoxic properties, primarily through the inhibition of crucial enzymes and subsequent impacts on motor function. epa.govepa.gov

Cholinesterase Activity Inhibition

A primary neurotoxic effect of molinate is the inhibition of cholinesterase (ChE) activity. epa.gov This inhibition has been observed in a dose-responsive manner across various species, including rats, dogs, and monkeys. epa.gov The effect is not limited to a single biological compartment, with studies demonstrating ChE inhibition in plasma, red blood cells (RBC), and the brain. epa.govepa.gov Clinical signs associated with this inhibition include tremors, salivation, and reduced motor activity. epa.gov While thiocarbamates like molinate are generally considered less potent ChE inhibitors than other carbamates, the evidence confirms that molinate consistently produces this effect through multiple routes of exposure. epa.govepa.gov

Table 1: Tissues Affected by Molinate-Induced Cholinesterase Inhibition

| Species | Plasma | Red Blood Cells | Brain |

|---|---|---|---|

| Rats | ✔ | ✔ | ✔ |

| Dogs | ✔ | ✔ | ✔ |

| Monkeys | ✔ | ✔ | ✔ |

Potential for Delayed Neurotoxicity

Studies have indicated that molinate has the potential to cause delayed neurotoxicity. epa.govepa.gov In studies using hens, molinate exposure resulted in delayed neurotoxicity characterized by axonal degeneration. epa.govepa.gov This effect is linked to the inhibition of neurotoxic esterase (NTE). epa.govepa.gov The positive result for delayed neurotoxicity in hens, alongside the demonstrated inhibition of NTE, categorizes molinate as a compound with the potential for this specific type of neurotoxic effect. epa.govepa.gov

Motor Function Deficits

Exposure to molinate has been linked to observable deficits in motor function. epa.gov These deficits are considered clinical signs associated with the compound's inhibition of cholinesterase activity. epa.gov In animal studies, particularly in rats, adverse effects on motor activity have been demonstrated in acute and subchronic neurotoxicity studies. epa.gov Observed signs include ataxia, abnormal gait, and splayed or adducted hindlimbs, which are indicative of impaired motor control and coordination. epa.gov

Organ-Specific Responses Beyond Reproduction and Neurotoxicity

While the reproductive and neurotoxic effects of molinate and its metabolites have been the primary focus of many toxicological studies, evidence suggests that exposure can also elicit responses in other organs. This section details the observed effects on the liver, adrenal glands, and renal system.

Liver Effects

The liver is a primary site for the metabolism of the herbicide molinate, where it undergoes sulfoxidation to form its more reactive metabolite, molinate sulfoxide. This metabolic activation is a critical step in the toxicokinetics of the parent compound. Research has focused on the detoxification of molinate sulfoxide in the liver, particularly its conjugation with glutathione (B108866) (GSH).

Studies comparing the metabolic capabilities of rat and human liver cytosol have demonstrated that molinate sulfoxide undergoes both spontaneous and enzyme-catalyzed conjugation with GSH. epa.gov The enzymatic conjugation is facilitated by glutathione transferase (GST). Kinetic parameters for this conjugation have been determined, revealing differences between the two species. epa.gov

Table 1: Kinetic Constants for the Glutathione (GSH) Conjugation of Molinate Sulfoxide in Rat and Human Liver Cytosol epa.gov

| Species | Parameter | Value |

|---|---|---|

| Rat | Km | 305 µM |

| Vmax | 4.21 nmol/min/mg cytosol | |

| Human | Km | 91 µM |

| Vmax | 0.32 nmol/min/mg protein |

These findings indicate that the affinity of the enzyme for molinate sulfoxide (lower Km) is higher in human liver cytosol, while the maximum rate of conjugation (Vmax) is significantly higher in rat liver cytosol. epa.gov Additionally, the non-enzymatic conjugation of molinate sulfoxide with GSH has been quantified. epa.gov It was also found that molinate itself can effectively reduce GSH levels in the liver. epa.gov

In vitro metabolism studies using liver microsomes have confirmed that molinate sulfoxide is a major metabolite of molinate. nih.gov

Adrenal Gland Alterations

Direct research specifically investigating the toxicological effects of molinate sulfoxide on the adrenal glands is limited. However, studies on the parent compound, molinate, have revealed alterations in these glands, suggesting a potential role for its metabolites.

In a 90-day study, rats administered high doses of molinate exhibited increased relative weights of the adrenal glands. who.int Furthermore, an Environmental Protection Agency (EPA) report on molinate noted an increased incidence of microscopic lesions in the adrenal glands of rats. epa.gov Another document from the EPA mentions decreased adrenal weights in studies with butylate, another thiocarbamate herbicide. epa.gov

Thiocarbamates, as a chemical class, are known to be metabolized into reactive sulfoxide intermediates. epa.gov While a definitive common mechanism of toxicity for effects other than acetylcholinesterase inhibition has not been established for all thiocarbamates, the formation of these reactive metabolites is a plausible critical event that may be associated with various toxicological outcomes. epa.gov The adrenal glands are known to be vulnerable to toxic insult due to their high lipid content, extensive vascularization, and the generation of reactive oxygen species during steroidogenesis. nih.gov

Renal System Involvement

In a 90-day rat study, histopathological changes were observed in the kidneys of animals treated with high doses of molinate. who.int Additionally, a review of toxicological information for molinate identified the kidney as an organ of concern. nih.gov A human health risk assessment by the EPA also mentions that molinate has been classified as a possible human carcinogen based on male kidney tumors. epa.gov

The metabolism of molinate is extensive, with rapid excretion of its metabolites primarily through the urine. epa.govorst.edu This excretory pathway concentrates the metabolites in the renal system, potentially increasing the risk of toxicity. For instance, studies on other carbamate (B1207046) compounds have shown that they can cause tissue damage in the kidneys, including cell death and inflammation, and lead to elevated levels of urea (B33335) and creatinine. nih.gov

While the specific role of molinate sulfoxide in the observed renal effects of the parent compound has not been fully elucidated, its nature as a reactive metabolite suggests it could contribute to renal pathology.

Comparative Metabolism and Species Sensitivity to Molinate Sulfoxide

Interspecies Differences in Molinate (B1677398) Sulfoxide (B87167) Metabolism

The metabolic pathways of molinate, leading to the formation of molinate sulfoxide, and its subsequent detoxification vary significantly between species, particularly between rodents and humans. These differences in metabolic capability play a key role in the observed species-specific toxicity.

While humans and rats qualitatively produce the same metabolites of molinate, including molinate sulfoxide, there are significant quantitative differences. nih.govresearchgate.net The formation of molinate sulfoxide is a critical activation step, as this metabolite is implicated in the reproductive toxicity observed in rodents. nih.govnih.gov In rats, the sulfoxidation pathway appears to be a primary route of metabolism. nih.gov

Following its formation, molinate sulfoxide undergoes further phase II metabolism. nih.gov The primary detoxification pathway for molinate sulfoxide is conjugation with glutathione (B108866) (GSH). nih.gov Other metabolites, such as molinate sulfone and 4-hydroxymolinate, are also formed. researchgate.net The ring hydroxylation of molinate is considered a detoxification pathway and is more predominant at lower doses. researchgate.net

| Species | Primary Metabolites | Key Metabolic Pathways | Notes |

| Rat | Molinate sulfoxide, Molinate sulfone, 4-hydroxymolinate, Glutathione-conjugated molinate | Sulfoxidation, Glutathione conjugation, Ring hydroxylation | The sulfoxidation pathway is prominent, leading to the formation of the toxic metabolite molinate sulfoxide. |

| Human | Molinate sulfoxide, Glutathione-conjugated molinate | Sulfoxidation, Glutathione conjugation | Qualitatively similar metabolites to rats, but quantitative differences exist. |

The conjugation of molinate sulfoxide with glutathione (GSH) is a critical detoxification step that can occur both spontaneously and enzymatically. nih.gov Significant differences exist in the rates of this conjugation between rats and humans. nih.gov

Studies comparing the metabolic capability of rat and human liver cytosol to form the GSH-conjugated metabolite of molinate have revealed important kinetic differences. nih.gov The enzymatic conjugation of molinate sulfoxide in rat liver cytosol is characterized by a Km of 305 µM and a Vmax of 4.21 nmol/min/mg cytosol. nih.gov In contrast, human liver cytosol exhibits a Km of 91 µM and a Vmax of 0.32 nmol/min/mg protein. nih.gov These values indicate that the enzyme in human liver has a higher affinity for molinate sulfoxide (lower Km) but a much lower maximum reaction velocity (lower Vmax) compared to the rat liver enzyme. nih.gov

The specific activity of glutathione transferase, the enzyme responsible for this conjugation, has also been calculated for both species. Using the 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) assay, the specific activity for rat and human glutathione transferase was found to be 1.202 ± 0.25 and 0.809 ± 0.45 µmol/min/mg protein, respectively. nih.gov

| Species | Km (µM) | Vmax (nmol/min/mg protein) | Glutathione Transferase Specific Activity (µmol/min/mg protein) |

| Rat | 305 | 4.21 | 1.202 ± 0.25 |

| Human | 91 | 0.32 | 0.809 ± 0.45 |

Species-Specific Toxicological Outcomes

The differences in metabolism of molinate sulfoxide between species directly contribute to varying toxicological outcomes, particularly concerning reproductive toxicity.

Molinate has been shown to cause adverse effects on male reproduction in rats, leading to extensive investigations. nih.gov The male rat is considered the most sensitive species to the reproductive toxicity of molinate. epa.govca.gov Manifestations of this toxicity include testicular degeneration, reduced fertility, and abnormalities in sperm. nih.govca.gov The reproductive toxicity in rats is linked to the production of molinate sulfoxide. epa.gov Both molinate sulfoxide and molinate sulfone have been shown to be more potent inhibitors of testicular carboxylesterase than the parent compound, molinate. researchgate.net This inhibition is thought to contribute to the observed reproductive toxicity in rodents. researchgate.net

The reproductive effects of molinate observed in rodents have been evaluated to determine their relevance to humans. nih.gov The proposed mechanism of toxicity involves the production of molinate sulfoxide and its subsequent impact on cholesterol ester hydrolase, an enzyme crucial for steroid sex hormone production in rodents. epa.gov This mechanism is considered to be specific to rodents and not relevant to humans. nih.govepa.gov However, the U.S. Environmental Protection Agency's (EPA) HED Mechanism of Toxicity Assessment Review Committee has previously concluded that the data were not adequate to definitively demonstrate this proposed mechanism. epa.gov Pharmacokinetic and pharmacodynamic considerations suggest that rats are more sensitive than humans to the toxic outcome, partly due to the dose-dependent formation of the sulfoxide metabolite. researchgate.net

A key factor in the species-specific reproductive toxicity of molinate sulfoxide lies in the fundamental differences in cholesterol metabolism between rodents and non-rodents, including humans. nih.gov Rodents primarily utilize high-density lipoproteins (HDLs) from plasma as their source of cholesterol for steroidogenesis. nih.gov This process relies on the enzyme neutral cholesterol ester hydrolase (nCEH) to hydrolyze HDLs within the cell cytosol. nih.govnih.gov Molinate sulfoxide inhibits this enzyme, thereby interfering with the mobilization of cholesterol and subsequent steroid hormone production in rodents. nih.gov

In contrast, humans obtain the majority of their cholesterol from low-density lipoproteins (LDLs). nih.gov This difference in the primary source of cholesterol for steroid synthesis is a critical reason why the reproductive toxicity observed in rodents is not expected to occur in humans. nih.gov While rodents and humans share similar cholesterol metabolic pathways in general, rodents exhibit higher rates of cholesterol synthesis and degradation, faster clearance, and transport most of their serum cholesterol in HDL particles. mdpi.com

Environmental Dynamics and Degradation Pathways of Molinate Sulfoxide

Formation and Persistence in Environmental Compartments

Molinate (B1677398) sulfoxide (B87167) is recognized as a key degradation product and metabolite of the herbicide molinate. Its formation occurs through the s-oxidation of the parent compound fishersci.fieasychem.org. This oxidative transformation is a notable pathway in the environmental fate of molinate. Molinate sulfoxide has been detected in various environmental matrices, including soil and water, as a result of molinate degradation nih.govnih.govnih.govfishersci.se.

While detailed quantitative data specifically on the persistence (e.g., half-life) of molinate sulfoxide across diverse environmental compartments is not as extensively documented as for molinate itself in the provided literature, its occurrence as a degradation product indicates its presence and persistence for a certain duration in these systems nih.govnih.govnih.govuni.lu. Some sources suggest that molinate sulfoxide may exhibit higher persistence compared to molinate under specific conditions, and its complete degradation pathways are not fully elucidated wikipedia.org.

Occurrence as a Degradation Product of Molinate

The formation of molinate sulfoxide is a well-established metabolic and degradation pathway of molinate fishersci.finih.govnih.govnih.govnih.govwikipedia.org. This transformation is primarily mediated by sulfur oxidation fishersci.fieasychem.org. Studies investigating the fate of molinate in soil and water systems have consistently identified molinate sulfoxide among the detected degradation products fishersci.se. Notably, molinate sulfoxide can also be formed during water treatment processes that involve oxidation, such as chlorination nih.gov.

Mobility in Soil and Sediment

Research indicates that molinate and its degradation products, including molinate sulfoxide, exhibit mobility in environmental solid matrices. Batch equilibrium studies have shown that molinate and degradates like molinate sulfoxide and hexamethyleneimine (B121469) are moderately mobile in clay loam aquatic sediment nih.gov. Furthermore, acceptable data regarding the mobility of molinate sulfoxide in various soil types and clay sediment have been documented guidechem.comnih.gov. The mobility of molinate itself is considered high in mineral soils based on its Koc values guidechem.com, providing a comparative perspective on the potential for its sulfoxide degradation product to also be mobile within soil and sediment profiles.

Transformation and Dissipation Mechanisms in Environmental Matrices

Molinate sulfoxide, once formed, can undergo further transformation in the environment easychem.orgwikipedia.org. The degradation of molinate in soil involves several mechanisms, including oxidation, cleavage, and hydrolysis easychem.orguni.lufishersci.ca. These processes are relevant to the fate of molinate sulfoxide, either as pathways for its formation from molinate or for its subsequent dissipation. Microbial degradation is known to play a significant role in the transformation of molinate uni.luwikipedia.orgnih.gov, and microorganisms are likely involved in the further breakdown of molinate sulfoxide.

Oxidation Pathways in Soil

Oxidation is a key process in the environmental chemistry of molinate, leading to the formation of molinate sulfoxide and subsequently molinate sulfone through oxidation of the sulfur atom uni.luwikipedia.orgfishersci.ca. Under non-flooded soil conditions, oxidative pathways are particularly important for molinate degradation uni.lufishersci.ca. This suggests that molinate sulfoxide is not only a product of oxidation but may also be subject to further oxidative transformations in aerobic soil environments.

Cleavage and Hydrolysis in Environmental Systems

Molinate sulfoxide has been shown to undergo hydrolysis, leading to the formation of hexamethyleneimine fishersci.fieasychem.org. Cleavage of the molecule, potentially involving the release of the imine, is also proposed as a degradation pathway for molinate under non-flooded conditions, a process that could involve the sulfoxide intermediate fishersci.ca. Hydrolysis is a general mechanism for the degradation of thiocarbamates in the presence of microorganisms and plants uni.lu. Specific enzymes, such as molinate hydrolase, are known to cleave the thioester bond of molinate nih.gov, highlighting the importance of hydrolytic processes in the breakdown of this class of compounds, which may extend to their sulfoxide metabolites.

Influence of Environmental Conditions (e.g., Flooded vs. Non-Flooded)

Environmental conditions, particularly the hydrological regime of soil (flooded versus non-flooded), significantly influence the degradation rates and pathways of molinate uni.lufishersci.ca. Under flooded conditions, which are typical for rice paddies where molinate is applied, volatilization is the primary mechanism of molinate dissipation, and the breakdown of the parent compound is relatively limited uni.lufishersci.ca. In contrast, under non-flooded (aerobic) conditions, degradation pathways involving oxidation, including the formation of molinate sulfoxide, as well as other transformations, become more prominent uni.lufishersci.ca. Molinate has been observed to persist for longer periods in flooded soil compared to aerobic soil fishersci.ca. This difference in the degradation of the parent compound under varying moisture regimes likely impacts the formation and subsequent fate of molinate sulfoxide in these environments.

Analytical Methodologies for Molinate Sulfoxide Research

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of molinate (B1677398) sulfoxide (B87167) from complex matrices like soil or water. The choice of technique often depends on the sample type and the required sensitivity.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a common technique used to extract molinate sulfoxide from samples. For instance, molinate sulfoxide can be extracted directly from soil using a combination of water and dichloromethane (B109758). epa.gov After extraction, the dichloromethane phase is typically filtered through anhydrous sodium sulfate (B86663) before analysis. epa.govepa.gov This method has been used in studies analyzing molinate sulfoxide residues in soil at levels ranging from 0.05 ppm to 0.5 ppm. epa.govepa.gov

Solid Phase Extraction and Microextraction

Solid Phase Extraction (SPE) and microextraction techniques are also employed for the analysis of molinate and its metabolites, including molinate sulfoxide. SPE can be used for the determination of molinate in drinking water. nhmrc.gov.aueurofins.com Solid phase microextraction followed by gas liquid chromatography has also been explored for molinate analysis. nhmrc.gov.au A tandem microextraction method, combining centrifuge-free dispersive liquid-liquid microextraction (DLLME) and thin-film microextraction (TFME), coupled with ion mobility spectrometry (IMS), has been used for analyzing molinate in environmental samples like agricultural wastewater, well water, river water, and apple. researchgate.net This method aimed to reduce solvent interference and improve sensitivity. researchgate.net

Chromatographic and Spectrometric Detection

Chromatographic and spectrometric techniques are essential for separating, identifying, and quantifying molinate sulfoxide in extracted samples.

Gas Chromatography (GC) with Selective Detectors (NPD, FID, MS)

Gas Chromatography (GC) is a widely used technique for the analysis of molinate sulfoxide, often coupled with selective detectors. Capillary gas chromatography with nitrogen-phosphorus detection (NPD) is a common method for analyzing molinate sulfoxide, particularly in soil samples. epa.govepa.govepa.gov This method is intended for determining molinate sulfoxide in soil at levels between 0.05 ppm and 0.5 ppm. epa.govepa.gov GC with flame ionization detection (FID) has also been used for molinate analysis in drinking water. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of molinate sulfoxide. GC-MS can be used in selected ion monitoring mode for the analysis of molinate in water. nhmrc.gov.au GC/Mass-Selective Detection (MSD) methods have been used for analyzing molinate metabolites, including molinate sulfoxide, in rice matrices. epa.gov Confirmation of unexpected positive results from GC analysis can be done using GC/MS or mass selective detection. epa.govepa.gov GC-MS is suitable for volatile/semi-volatile, heat-stable compounds analyzed in the gas phase and can be used for both targeted and non-targeted analysis. uoguelph.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are valuable techniques for analyzing molinate sulfoxide, especially for more polar metabolites or in matrices where GC is less suitable. LC-MS has been used for the analysis of molinate and molinate sulfoxide in biological samples like blood and tissues. nih.gov Single Ion Mode liquid chromatography/mass spectral (LC-MS) detection has been employed in pharmacokinetic studies of molinate and molinate sulfoxide. nih.gov LC-MS is suitable for non-volatile compounds analyzed in the liquid phase and is typically used as a targeted method. uoguelph.ca LC-MS with direct injection can achieve a Limit of Quantitation (LOQ) of 2.2 µg/L for molinate in water. nhmrc.gov.au

Quantitative Analysis and Limit of Quantitation Determination

Quantitative analysis of molinate sulfoxide involves determining its concentration in a sample. This is often done using external standard procedures, where the response (peak height or area) of the analyte in sample extracts is compared to the response of calibration solutions. epa.govepa.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably measured. For the GC/NPD method used for molinate sulfoxide in soil, the validated LOQ is 0.05 ppm. epa.govepa.govepa.gov The detection limit of this method is also considered to be 0.05 ppm, based on fortifications at this level yielding a specific peak height. epa.gov For molinate in water, various methods yield different LOQs: GC-MS in selected ion monitoring mode has an LOQ of 0.5 µg/L, LC-MS with direct injection has an LOQ of 2.2 µg/L, and SPE followed by HPLC-UV has an LOQ of 0.1 µg/L. nhmrc.gov.au Solid phase micro extraction followed by GC-NPD or MS can achieve LOQs of 0.11 µg/L and 0.02 µg/L, respectively, for molinate. nhmrc.gov.au

Quantitative analysis can utilize either linear or non-linear response curves, depending on the relationship between analyte concentration and detector response. epa.gov

Table: Recoveries of Molinate Sulfoxide from Fortified Soil epa.gov

This table shows recovery data from a study analyzing molinate sulfoxide in fortified soil samples, indicating the method's accuracy within the tested concentration range. epa.gov

Physiologically Based Pharmacokinetic Pbpk Modeling for Molinate Sulfoxide

Development and Validation of PBPK Models

The development of PBPK models for molinate (B1677398) and its metabolite, molinate sulfoxide (B87167), has been undertaken to better understand their behavior in vivo and to facilitate risk assessment, especially concerning potential reproductive effects. A preliminary seven-compartment PBPK model was developed for the adult male Sprague-Dawley rat nih.govnih.govresearchgate.net. This model was subsequently validated using experimental data from rat studies involving both intravenous and oral administration of molinate nih.govnih.gov. The validation process compared the model's simulations of molinate blood concentrations with observed profiles from studies using different doses nih.govnih.govresearchgate.net.

Compartmental Model Structures

The developed PBPK model for molinate and molinate sulfoxide in rats employed a seven-compartment structure. These compartments represented key physiological spaces and tissues within the rat body, including blood, liver, kidney, testes, fat, richly perfused tissues, and slowly perfused tissues nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. The model incorporated both flow-limited and diffusion-limited rate equations to describe the movement of compounds between these compartments nih.govnih.govresearchgate.net. Specifically, most compartments were treated as flow-limited, while the fat compartment was best described using a diffusion-limited assumption nih.govnih.gov. The systemic circulation connected these various compartments, allowing for the simulation of substance distribution throughout the body nih.gov.

Integration of Metabolic Pathways and Enzyme Kinetics

The PBPK model integrates the metabolic pathways of molinate, including its conversion to molinate sulfoxide, which is primarily generated in the liver nih.govnih.govresearchgate.net. The model accounts for the circulation of molinate sulfoxide in the blood and its potential distribution to target tissues like the testis nih.govnih.govresearchgate.net. Further metabolism of molinate sulfoxide, including conjugation with glutathione (B108866), is also incorporated into the model nih.govnih.govresearchgate.net. Studies have provided kinetic constants for the glutathione conjugation of molinate sulfoxide in liver cytosol from both rats and humans, allowing for the integration of enzyme kinetics into the model researchgate.net. For instance, the GSH conjugation of molinate sulfoxide in rat cytosol was characterized by a Km of 305 µM and a Vmax of 4.21 nmol/min/mg cytosol, while human values were 91 µM and 0.32 nmol/min/mg protein for Km and Vmax, respectively researchgate.net.

Prediction of Molinate Sulfoxide Tissue Concentrations

A primary application of the PBPK model is the prediction of molinate sulfoxide concentrations in various tissues over time following exposure to molinate. The model is designed to provide simultaneous concentration-versus-time profiles for the different compartments included in its structure nih.gov.

Blood and Testicular Concentrations

The PBPK model has been used to predict molinate blood and testicular concentrations in rats nih.govnih.govresearchgate.netresearchgate.net. Simulations from the model have shown favorable agreement with experimental data for molinate blood and testes concentrations in rats administered molinate orally or intravenously at different doses nih.govnih.govresearchgate.net. Sensitivity analysis performed on the oral dosed model indicated that testicular molinate sulfoxide concentrations were particularly sensitive to the molinate sulfoxide partition coefficients for the testes compartment and the Km for glutathione conjugation of molinate sulfoxide in the liver compartment nih.govnih.govresearchgate.net.

Application in Interspecies Extrapolation and Risk Assessment

PBPK models are valuable tools for interspecies extrapolation, allowing for the prediction of chemical behavior in humans based on data from animal studies nih.govnih.govresearchgate.netresearchgate.netfood.gov.ukrjpbr.com. This is particularly relevant for risk assessment, where understanding potential human exposure and internal doses is crucial.

Prediction of Human Exposure and Internal Doses

To extrapolate the findings from rat studies to humans, human physiological parameters can be substituted into the validated rat PBPK model nih.govnih.govresearchgate.net. This allows for the prediction of molinate and molinate sulfoxide concentrations in human tissues, including blood nih.govnih.govresearchgate.net. Simulations using human physiological parameters have shown close prediction of observed molinate blood concentrations from a human oral dose study nih.govnih.govresearchgate.net. Furthermore, simplified human PBPK models have been developed that can estimate the accumulation of molinate sulfoxide after multiple molinate doses in humans niph.go.jp. Studies utilizing humanized mouse models and human PBPK modeling have estimated that the internal exposure of molinate sulfoxide, as judged by Cmax and AUC, could be significantly higher in humans compared to rats niph.go.jp. Estimated ratios of internal exposure (Cmax and AUC) were approximately 29-fold higher in humans compared to rats niph.go.jp.

Sensitivity Analysis of Model Parameters

Sensitivity analysis is a crucial step in PBPK model development. It involves quantitatively assessing the influence of individual input parameters on the model's output, such as tissue concentrations. researchgate.net This analysis helps identify which parameters have the greatest impact on the simulation results, highlighting areas where parameter uncertainty has the most significant effect on model predictions. researchgate.net

For the PBPK model of molinate and molinate sulfoxide, sensitivity analysis has been conducted to determine the parameters that most significantly influence predicted concentrations. For an oral dose, the peak blood concentrations of molinate were found to be most responsive to changes in blood flows to the kidney and fat compartments. nih.govnih.gov

More specifically regarding molinate sulfoxide, the sensitivity analysis revealed that testicular molinate sulfoxide concentrations were primarily dependent on two key parameters: the partition coefficients for molinate sulfoxide in the testes compartment and the Michaelis-Menten constant (Km) for glutathione conjugation of molinate sulfoxide in the liver compartment. nih.govnih.gov This indicates that the rate at which molinate sulfoxide partitions into testicular tissue and the efficiency of its detoxification via glutathione conjugation in the liver are critical determinants of its concentration in the testes. nih.govnih.gov

While specific detailed data tables from the sensitivity analysis showing the quantitative impact of each parameter were not extensively provided in the search results, the findings clearly indicate the relative importance of these physiological and biochemical parameters on molinate sulfoxide distribution, particularly to a target tissue like the testis. The influence of PBPK model input parameters on total molinate tissue dosimetry varies across parameters, as expected. researchgate.net

Understanding these sensitivities is vital for refining the PBPK model, reducing uncertainty in predictions, and ultimately improving the reliability of risk assessments related to molinate sulfoxide exposure.

Emerging Research Areas and Future Perspectives on Molinate Sulfoxide

Elucidation of Remaining Mechanistic Uncertainties

Despite identifying molinate (B1677398) sulfoxide (B87167) as a significant metabolite, the precise sequence of events leading to toxicity and the full spectrum of its interactions with biological molecules are not yet completely understood. Ongoing and future research aims to fill these knowledge gaps.

Precise Identification of Ultimate Toxic Metabolites

While molinate sulfoxide is considered a proximate toxic metabolite, the ultimate reactive species responsible for certain toxic effects are still under investigation. Research indicates that molinate is metabolized through sulfoxidation to molinate sulfoxide and further to molinate sulfone. Both the sulfoxide and sulfone metabolites are considered electrophilic and capable of covalent binding to cellular macromolecules, which has been attributed to their reactive nature. researchgate.netnih.gov Molinate sulfone has been found to be a more potent inhibitor of aldehyde dehydrogenase (ALDH) than molinate or molinate sulfoxide in in vitro systems using human recombinant ALDH2 and mouse striatal synaptosomes. nih.gov This suggests that molinate sulfone may be a key mediator of the observed neurotoxicity. nih.gov However, detecting molinate sulfone in vivo has been challenging, possibly due to its high reactivity. nih.gov

Molinate sulfoxide itself is suspected of causing testicular toxicity after being generated in the liver and circulating to the testis. researchgate.netnih.govresearchgate.netnih.govresearchgate.net It has been shown to be a potent inhibitor of testicular carboxylesterase, an effect thought to contribute to reproductive toxicity in rats and mice. nih.gov In vitro studies have demonstrated that molinate sulfoxide is a more potent inhibitor of esterase activity in Leydig cells compared to molinate, suggesting that metabolic activation to the sulfoxide is necessary for this effect in vivo. researchgate.net

Further research is needed to definitively identify which specific downstream products or reactive intermediates derived from molinate sulfoxide and sulfone are the primary drivers of toxicity in different tissues and at varying exposure levels. The role of glutathione (B108866) conjugation as a detoxification pathway for molinate sulfoxide is also being studied, with comparisons between rat and human metabolism showing species-specific differences in conjugation efficiency. researchgate.netnih.govapvma.gov.au

Comprehensive Understanding of Enzyme Interaction Specificity

Understanding the specific enzymes that interact with molinate sulfoxide and the nature of these interactions is crucial. Molinate sulfoxide has been shown to inhibit liver ALDH and testicular carboxylesterase. nih.gov While molinate sulfoxide and molinate sulfone were found to be potent inhibitors of esterase activity, molinate itself was a poor inhibitor in vitro. researchgate.net This highlights the importance of the sulfoxidation pathway in generating enzyme-inhibiting species.

Studies have investigated the relative inhibitory potency of molinate, molinate sulfoxide, and molinate sulfone towards ALDH. Molinate sulfone was identified as the most potent inhibitor, capable of covalently modifying cysteine residues, including the catalytic Cys302 of ALDH. nih.gov Molinate sulfoxide was not found to be a potent hALDH2 inhibitor in one study. nih.gov However, other studies have indicated that both molinate and molinate sulfoxide can inhibit ALDHs in rat liver mitochondria and microsomes. nih.gov

Further research is needed to comprehensively map the spectrum of enzymes targeted by molinate sulfoxide and its downstream metabolites in various tissues, particularly in the testis and brain, which are known targets of molinate toxicity. nih.govwho.int Investigating the kinetics and reversibility of these enzyme interactions will provide a clearer picture of the molecular mechanisms underlying toxicity.

Dose-Response Relationship for Key Metabolic Shifts in Vivo

The metabolic pathway of molinate can vary with dose. At lower doses, ring hydroxylation is thought to be the predominant detoxification pathway, while at higher doses, the sulfoxidation route is believed to be more significant. nih.gov This dose-dependent metabolic shift can influence the levels of molinate sulfoxide and its subsequent toxic effects.

Studies have observed dose-dependent decreases in circulating and testicular testosterone (B1683101) concentrations in rats administered molinate, and molinate sulfoxide at certain doses caused similar effects. researchgate.net However, some mechanistic studies demonstrating the effects of molinate and molinate sulfoxide have been conducted at dose levels higher than those at which reproductive effects have been observed in vivo. epa.govepa.gov There is a need for more detailed dose-response studies that correlate specific molinate and molinate sulfoxide tissue concentrations with key metabolic shifts and toxicological endpoints in vivo. epa.govepa.gov Understanding the dose at which the hydroxylation pathway becomes saturated and sulfoxidation predominates is crucial for predicting the formation of toxic metabolites at different exposure levels. epa.govepa.gov

Advanced Omics Approaches in Toxicological Investigations

The application of advanced 'omics' technologies, such as proteomics, metabolomics, and gene expression profiling, holds significant promise for unraveling the complex toxicological pathways influenced by molinate sulfoxide. These approaches can provide a global view of molecular changes occurring in response to exposure.

Proteomics and Metabolomics for Biomarker Discovery

Proteomics, the study of the entire set of proteins, and metabolomics, the study of the complete set of metabolites, can help identify protein targets and metabolic pathways perturbed by molinate sulfoxide exposure. Toxicoproteomics, which combines traditional toxicology with differential protein analysis, is a growing field that can help identify molecular targets and mechanisms of toxicity. ijvar.org

Applying these technologies to tissues affected by molinate sulfoxide, such as the testis and liver, could reveal specific protein modifications or changes in protein abundance that are indicative of toxicity. ijvar.org Metabolomics could identify altered metabolic profiles resulting from enzyme inhibition or other cellular disruptions caused by molinate sulfoxide. habitatseven.work For example, inhibition of ALDH by molinate sulfone could lead to the accumulation of specific aldehyde metabolites. nih.gov These 'omics' approaches can facilitate the discovery of novel biomarkers of exposure and effect, which could be valuable for monitoring and risk assessment. ijvar.org

Gene Expression Profiling in Target Tissues

Gene expression profiling (transcriptomics), which measures the activity of thousands of genes simultaneously, can identify changes in gene transcription in response to molinate sulfoxide exposure. This can provide insights into the cellular processes and pathways that are activated or suppressed by the compound. qiagen.comfrontiersin.org

Studies using gene expression profiling in toxicology have successfully identified distinct patterns of expression changes associated with different mechanisms of toxicity. qiagen.com Applying this to target tissues exposed to molinate or molinate sulfoxide could reveal affected signaling pathways, stress responses, or changes in the expression of genes involved in metabolism, hormone synthesis, or cellular maintenance. frontiersin.org This information can complement findings from proteomics and metabolomics, providing a more integrated understanding of the toxicological cascade initiated by molinate sulfoxide. bioclavis.co.uk Future research can utilize gene expression profiling to investigate species-specific differences in response and to identify potential susceptibility factors.

Long-Term Environmental Fate and Ecological Impact Studies

Investigating the long-term environmental fate and ecological impact of molinate sulfoxide is essential due to its potential persistence and toxicity in various environmental compartments. Research aims to elucidate its behavior over extended periods and its effects on diverse organisms within complex ecosystems.

Biodegradation and Biotransformation in Complex Ecosystems

Molinate, the parent compound, is known to undergo microbial degradation in soil and water, although the rate can vary depending on environmental conditions such as temperature and redox status researchgate.netresearchgate.net. Molinate sulfoxide is identified as a metabolite of molinate nih.govacs.org. Studies indicate that molinate is readily converted into various degradation products, including molinate sulfoxide, in water containing organisms like Japanese carp (B13450389) acs.org.

Biotransformation pathways for molinate in aquatic organisms such as carp involve sulfoxidation, oxidation to hydroxyl and keto derivatives, and potential conjugation reactions acs.org. While molinate itself has a relatively low persistence in soil and water with half-lives typically ranging from a few days to several weeks, the persistence and specific biodegradation pathways of molinate sulfoxide in complex ecosystems require further detailed investigation who.intorst.edu. Some transformation products of molinate, which would include molinate sulfoxide, can have increased toxicity compared to the parent compound researchgate.netresearchgate.net.

Research into the microbial degradation of molinate suggests that different pathways may be dominant under aerobic and anaerobic conditions. Under aerobic conditions, oxidative routes often prevail, while anaerobic conditions may favor a hydrolytic mechanism for complete mineralization researchgate.net. Understanding how these conditions specifically influence the biodegradation and biotransformation of molinate sulfoxide within diverse microbial communities in soil, water, and sediment is an active area of research.

Cumulative Environmental Effects

Assessing the cumulative environmental effects of molinate sulfoxide involves considering its potential to persist, accumulate, and exert toxic effects over time and across different trophic levels. While molinate itself has been detected in surface water adjacent to rice growing areas, the cumulative presence and impact of its metabolite, molinate sulfoxide, are also of concern epa.gov.

Refinement of Human Health Risk Assessment Methodologies

Refining human health risk assessment methodologies for molinate sulfoxide is crucial, particularly given its identification as a metabolite and its potential toxicological properties.

Integration of In Vitro-to-In Vivo Extrapolation (IVIVE)

The integration of In Vitro-to-In Vivo Extrapolation (IVIVE) is a key area for refining the risk assessment of molinate sulfoxide. IVIVE involves using data from in vitro studies to predict in vivo outcomes, allowing for more efficient and potentially more accurate risk assessments, especially when in vivo data are limited researchgate.netnih.govresearchgate.net.